molecular formula C6H6BrNO B155353 (2-Bromopyridin-3-yl)methanol CAS No. 131747-54-1

(2-Bromopyridin-3-yl)methanol

Cat. No. B155353
Key on ui cas rn: 131747-54-1
M. Wt: 188.02 g/mol
InChI Key: QIQZUABMLGJKJP-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

To a solution of 2-bromonicotinic acid (4.0 g, 20 mmol) and triethylamine (3.34 mL, 24 mmol, 1.2 eq.) in THF (100 mL) was added i-butyl chloroformate (3.12 mL, 24 mmol, 1.2 eq.) at 0° C. The mixture was stirred at 0° C. for 10 min and filtered. To this filtrate was added a suspension of NaBH4 (1.52 g, 40 mmol, 2 eq.) in water (1.0 mL) at 0° C. The mixture was stirred for 30 min, added water (3 mL), continued to stir for 2 h, and concentrated to dryness. The crude was purified on silica gel using a mixture of ethylacetate and hexanes as eluent to give (2-bromopyridin-3-yl)methanol (3.4 g, 90%) as a white solid. LRMS (M+H+) m/z 188.0.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(N(CC)CC)C.ClC(OCC(C)C)=O.[BH4-].[Na+]>C1COCC1.O>[Br:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=N1
Name
Quantity
3.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.12 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To this filtrate was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of ethylacetate and hexanes as eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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